Tolutriazole, triethanolamine salt
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Overview
Description
Tolutriazole, triethanolamine salt is a chemical compound formed by the reaction of tolyltriazole with triethanolamine. Tolutriazole is a derivative of benzotriazole, characterized by the addition of a methyl group to the benzene ring. Triethanolamine is a tertiary amine and triol, commonly used as a pH adjuster and surfactant. The combination of these two compounds results in a product that is widely used as a corrosion inhibitor, particularly for copper and its alloys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tolutriazole, triethanolamine salt typically involves the reaction of tolyltriazole with triethanolamine under controlled conditions. The process can be summarized as follows:
Reactants: Tolutriazole and triethanolamine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a temperature range of 40 to 100°C.
Purification: The resulting product is filtered to remove any impurities and obtain a clear solution of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are placed in a preparation kettle, and the temperature is carefully controlled to optimize the reaction. The use of decolorizing agents may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tolutriazole, triethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of tolutriazole, while substitution reactions can produce halogenated or other substituted compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tolutriazole, triethanolamine salt involves the formation of a protective barrier on metal surfaces. This barrier is created through the adsorption of the compound onto the metal, forming a stable and durable layer that prevents corrosion. The triethanolamine component acts as a surfactant, enhancing the compound’s ability to spread and adhere to the metal surface .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Similar in structure to tolyltriazole but lacks the methyl group.
Hydroxybenzotriazole: Another derivative of benzotriazole, used in peptide synthesis and as a coupling agent.
Uniqueness
Tolutriazole, triethanolamine salt is unique due to its enhanced solubility in organic solvents and its ability to form a more stable and durable protective barrier compared to benzotriazole. This makes it particularly effective in applications involving copper and its alloys .
Properties
CAS No. |
68480-31-9 |
---|---|
Molecular Formula |
C13H22N4O3 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;5-methyl-2H-benzotriazole |
InChI |
InChI=1S/C7H7N3.C6H15NO3/c1-5-2-3-6-7(4-5)9-10-8-6;8-4-1-7(2-5-9)3-6-10/h2-4H,1H3,(H,8,9,10);8-10H,1-6H2 |
InChI Key |
WCIMDGLEXKQGTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NNN=C2C=C1.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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